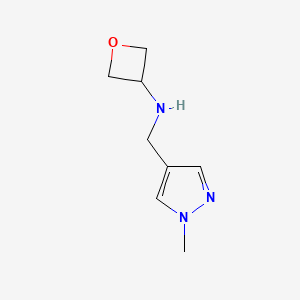

N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine

Description

Contextualization of Oxetane-Pyrazole Hybrid Systems in Contemporary Chemical Research

The deliberate fusion of disparate chemical scaffolds into a single molecular entity, a strategy known as molecular hybridization, is a cornerstone of modern drug discovery and materials science. This approach is predicated on the principle that the resulting hybrid molecule may exhibit synergistic or novel properties that are absent in the individual components. Oxetane-pyrazole hybrid systems are a testament to this design philosophy, bringing together the unique attributes of a strained four-membered ether with a versatile five-membered aromatic heterocycle.

The oxetane (B1205548) ring, with its inherent ring strain and three-dimensional geometry, offers a means to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. researchgate.netresearchgate.net In parallel, the pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in a variety of biological interactions. nih.govnih.gov The combination of these two motifs in a hybrid system like N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine presents an intriguing platform for the exploration of new chemical space. Researchers are drawn to these hybrids for their potential to yield compounds with improved pharmacokinetic profiles and novel biological activities. A computational study has predicted that the incorporation of an oxetane functionality into a 4H-pyrazole scaffold can significantly enhance its reactivity in Diels-Alder reactions, highlighting the potential for synergistic effects between these two rings. chemicalbook.com

Significance of Oxetane Scaffolds in Molecular Design and Strain-Release Synthesis

The oxetane motif, a four-membered cyclic ether, has garnered considerable attention in molecular design due to its distinctive structural and chemical properties. Its small, polar, and non-planar nature makes it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups. researchgate.netmdpi.com The introduction of an oxetane can impart a desirable three-dimensionality to a molecule, which is often associated with enhanced target selectivity and improved pharmacokinetic properties. researchgate.net Furthermore, the polar oxygen atom can act as a hydrogen bond acceptor, influencing molecular interactions and aqueous solubility. enamine.net

From a synthetic perspective, the inherent ring strain of the oxetane ring (approximately 106 kJ/mol) is a key feature that can be harnessed in chemical synthesis. researchgate.net This strain can be liberated in "strain-release" reactions, providing a thermodynamic driving force for various chemical transformations. rsc.org This reactivity has been exploited in the development of modular and efficient synthetic methods for constructing complex molecules. rsc.orgmdpi.com The synthesis of oxetane-containing compounds itself can be challenging due to this strain, often requiring specialized synthetic strategies such as intramolecular cyclizations or ring expansions of smaller rings. enamine.netmdpi.com

Table 1: Physicochemical Properties Influenced by Oxetane Incorporation

| Property | Effect of Oxetane Incorporation | Reference |

|---|---|---|

| Aqueous Solubility | Generally increased | researchgate.net |

| Metabolic Stability | Often improved by blocking metabolically labile sites | researchgate.netenamine.net |

| Lipophilicity (LogP) | Generally decreased | mdpi.com |

| pKa of nearby amines | Reduced due to inductive effect | researchgate.net |

Role of Pyrazole Motifs as Privileged Core Heterocycles in Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs, underscoring its ability to interact favorably with a diverse range of biological targets. nih.gov The versatility of the pyrazole core arises from its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor.

In synthetic chemistry, the pyrazole ring serves as a robust and versatile building block. Its synthesis is well-established, with numerous methods available for the construction of variously substituted derivatives. mdpi.com The presence of two nitrogen atoms allows for regioselective functionalization, enabling the precise tuning of the molecule's steric and electronic properties to optimize its interaction with a biological target. The metabolic stability of the pyrazole nucleus is another key feature that contributes to its prevalence in drug design. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Area |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction |

| Ruxolitinib | Myelofibrosis, Polycythemia vera |

| Axitinib | Renal cell carcinoma |

Overview of Academic Research Directions for this compound Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the chemical nature of its constituent parts allows for the extrapolation of promising research directions for its derivatives. Academic research in this area would likely focus on several key themes:

Synthesis of Analog Libraries: A primary research direction would involve the development of efficient and modular synthetic routes to access a diverse library of analogues. This would entail modifications at several key positions:

Substitution on the pyrazole ring: Introducing various substituents at the 3- and 5-positions of the pyrazole ring to modulate electronic properties and explore interactions with biological targets.

Variation of the oxetane substitution: Exploring the synthesis of derivatives with substituents on the oxetane ring to alter its conformation and steric profile.

Modification of the linker: Altering the methylene (B1212753) linker between the pyrazole and the amine to optimize spatial orientation and flexibility.

Derivatization of the amine: Acylation, alkylation, or sulfonylation of the secondary amine to explore a range of functional groups and their impact on biological activity.

Medicinal Chemistry Applications: Given the established roles of both oxetane and pyrazole in drug discovery, a major focus would be the evaluation of these derivatives for various therapeutic applications. Based on the activities of related compounds, potential areas of investigation include:

Kinase Inhibition: Many pyrazole-containing compounds are known kinase inhibitors. Derivatives of this compound could be screened against various kinase panels to identify potential anticancer or anti-inflammatory agents.

Neuroscience Targets: The ability of the oxetane moiety to improve blood-brain barrier penetration could make these derivatives interesting candidates for targeting central nervous system disorders.

Antimicrobial Agents: The pyrazole scaffold is present in some antimicrobial agents, suggesting a potential avenue for the development of new anti-infective drugs.

Chemical Biology and Probe Development: The unique combination of a bio-orthogonal handle (the pyrazole) and a modulator of physicochemical properties (the oxetane) could make these compounds valuable as chemical probes. Derivatives could be synthesized with reporter tags or reactive groups to study biological processes or validate drug targets.

Materials Science: The rigid, three-dimensional structure imparted by the oxetane, combined with the coordinating ability of the pyrazole, could be explored for applications in materials science, such as the development of novel ligands for catalysis or the construction of metal-organic frameworks.

The exploration of this compound and its derivatives represents a fertile ground for academic research, with the potential to yield novel compounds with interesting biological activities and applications.

Properties

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-4-7(3-10-11)2-9-8-5-12-6-8/h3-4,8-9H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUWKJJRJHIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Methyl 1h Pyrazol 4 Yl Methyl Oxetan 3 Amine and Analogues

Construction of the Oxetane (B1205548) Ring System in Aminooxetanes

The synthesis of 3-aminooxetanes, a critical component of the target molecule, involves sophisticated approaches to form the strained four-membered ether ring. These methods often begin with acyclic precursors or leverage commercially available building blocks like oxetan-3-one.

Intramolecular Cyclization Approaches for Four-Membered Ether Ring Formation

The formation of the oxetane ring through intramolecular cyclization is a fundamental strategy, though it presents challenges due to the inherent ring strain of the four-membered system. acs.org The kinetics of forming four-membered saturated cyclic ethers are notably slower compared to the formation of three-, five-, or six-membered rings. acs.org The most common method in this category is the Williamson etherification, which involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.

For instance, an enantioselective synthesis of 2-aryl-substituted oxetanes was achieved through the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization promoted by potassium hydroxide. acs.org Similarly, 3,3-disubstituted oxetanes have been synthesized from appropriately substituted diols via tosylation and subsequent base-mediated cyclization. acs.org The efficiency of these cyclizations is heavily dependent on the substrate and reaction conditions, which must be carefully optimized to favor the formation of the desired four-membered ring over competing side reactions.

| Precursor Type | Cyclization Method | Key Reagents | Outcome |

| 1,3-halohydrin | Williamson Etherification | Base (e.g., KOH, NaH) | Oxetane ring formation |

| 1,3-diol | Two-step (activation, cyclization) | 1. TsCl, Pyridine; 2. NaH | Tosylated intermediate followed by cyclization |

| Allyl glycidyl (B131873) ethers | Intramolecular epoxide ring-opening | Strong base (e.g., sBuLi) | Favors oxetane or oxepane (B1206615) over THF/THP |

Strategies Utilizing Oxetan-3-one as a Key Precursor for 3-Substituted Oxetane Derivatives

The commercial availability of oxetan-3-one has made it a pivotal starting material for accessing a wide array of 3-substituted oxetane derivatives. acs.orgresearchgate.net Its ketone functionality is highly reactive and serves as a handle for introducing diverse substituents at the C3 position. researchgate.netnih.gov A four-step synthesis developed by Carreira and co-workers, starting from dihydroxyacetone dimer, made this key building block more accessible. acs.org

A primary route to 3-aminooxetanes from oxetan-3-one is reductive amination. This process involves the condensation of oxetan-3-one with an amine to form an enamine or imine intermediate, which is then reduced to the corresponding 3-aminooxetane. Other transformations of the keto group include the Strecker synthesis to yield 3-amino-3-cyanooxetanes and the Henry reaction with nitroalkanes to introduce aminomethyl groups after reduction. chemrxiv.org Gold-catalyzed methods have also been developed for the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, further enhancing the accessibility of this precursor. nih.gov

| Reaction Type | Reagents | Intermediate | Final Product |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Imine/Enamine | 3-Aminooxetane |

| Strecker Synthesis | TMSCN, Amine | α-Aminonitrile | 3-Amino-3-cyanooxetane |

| Henry Reaction | Nitroalkane, Base | Nitro-aldol adduct | 3-(1-nitroalkyl)-3-hydroxyoxetane |

| Horner-Wadsworth-Emmons | Phosphonate ylide | α,β-unsaturated ester | Oxetane-3-ylidene ester |

Modular Synthetic Approaches to Oxetane-Containing Amide Bioisosteres and Amine Derivatives

Oxetane-amines are considered valuable bioisosteres for amides in drug discovery. researchgate.netnih.gov This has spurred the development of modular synthetic methods that allow for the rapid construction of diverse oxetane-containing compounds. A particularly effective two-step, modular, and scalable method begins with the readily available oxetan-3-one. nih.govresearchgate.net

This procedure leverages the high reactivity of the keto group to form amine-benzotriazole intermediates. researchgate.netnih.gov These "spring-loaded" adducts then react smoothly with a variety of aliphatic and aromatic organometallic reagents (e.g., Grignard reagents) under mild conditions to afford a broad range of 3-amino-3-substituted oxetanes in good to high yields. researchgate.netresearchgate.net The simplicity and wide applicability of this method facilitate the synthesis of derivatives that were previously difficult to produce, making it a powerful tool for medicinal chemistry. researchgate.netnih.gov

Synthesis and Functionalization of the 1-Methyl-1H-pyrazole Moiety

The 1-methyl-1H-pyrazole-4-carbaldehyde or a related C4-functionalized precursor is the second key fragment. Its synthesis involves forming the pyrazole (B372694) core, followed by specific functionalization at the N1 and C4 positions.

Classical and Contemporary Pyrazole Ring Synthesis Methods via Cyclocondensation and Cycloadditions

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with several robust methods available.

Cyclocondensation: The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648). beilstein-journals.orgmdpi.comnih.gov To obtain the 1-methyl-pyrazole moiety, methylhydrazine is used as the hydrazine component. A significant challenge with this method, particularly when using unsymmetrical 1,3-dicarbonyls, is the potential formation of a mixture of two regioisomers. mdpi.com

Cycloadditions: 1,3-dipolar cycloaddition reactions offer an alternative and often more regioselective route. nih.gov A common approach is the reaction of a diazo compound, such as diazomethane, with an alkyne. rsc.org Alternatively, nitrile imines, generated in situ from hydrazonoyl halides, can undergo cycloaddition with alkynes or alkyne surrogates to furnish highly substituted pyrazoles. nih.govorganic-chemistry.org These methods can provide access to pyrazole derivatives that are not easily accessible through classical condensation routes. organic-chemistry.org

| Synthetic Method | Key Reactants | Advantages | Disadvantages |

| Knorr Cyclocondensation | 1,3-Dicarbonyl, Methylhydrazine | Readily available starting materials, robust | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High regioselectivity, mild conditions | Requires synthesis of potentially hazardous diazo compounds |

| 1,3-Dipolar Cycloaddition | Nitrile Imine, Alkyne/Alkyne Surrogate | Access to polysubstituted pyrazoles, good regiocontrol | Requires in situ generation of the nitrile imine |

Strategies for N-Alkylation and C4-Functionalization of Pyrazoles

Once the pyrazole ring is formed, it must be functionalized at the correct positions to enable coupling with the oxetane moiety.

N-Alkylation: If the pyrazole is not synthesized using methylhydrazine directly, the N-methyl group can be introduced via N-alkylation of an NH-pyrazole. This is typically achieved by deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile like methyl iodide. semanticscholar.orgresearchgate.net For unsymmetrical pyrazoles, this reaction can also yield a mixture of N1 and N2 alkylated isomers, with the product ratio influenced by steric and electronic factors. mdpi.compublish.csiro.au Alternative methods, such as using trichloroacetimidates with a Brønsted acid catalyst, have been developed to provide N-alkyl pyrazoles under milder conditions. semanticscholar.orgmdpi.com

C4-Functionalization: To create the linkage to the oxetane amine, a functional group must be installed at the C4 position of the pyrazole ring. A common strategy is the direct metallation of the C4-proton. This involves treating the N-protected pyrazole with a strong base like n-butyllithium, followed by quenching the resulting C4-anion with an electrophile. znaturforsch.com For example, reaction with N,N-dimethylformamide (DMF) introduces a formyl group (-CHO), which can then be used in a reductive amination reaction with the oxetane-3-amine to form the final product. Other methods include transition-metal-catalyzed C-H functionalization, which provides direct access to a wide range of functionalized pyrazoles in a single step. rsc.org For pyrazoles bearing a halogen at C4, a bromine-lithium exchange can be used to generate the C4-lithiated species for subsequent functionalization. enamine.net

| Position | Functionalization Method | Reagents | Resulting Group |

| N1 | N-Alkylation | Base (NaH), Methyl Iodide | -CH₃ |

| N1 | Acid-Catalyzed N-Alkylation | Trichloroacetimidate, Camphorsulfonic acid | N-Alkyl group |

| C4 | C-H Lithiation/Formylation | n-BuLi, then DMF | -CHO (aldehyde) |

| C4 | Halogen-Metal Exchange | Halogenated pyrazole, n-BuLi, then Electrophile | Various functional groups |

| C4 | Thio/Selenocyanation | PhICl₂, NH₄SCN/KSeCN | -SCN / -SeCN |

Introduction of the N-Methyl Group to the Pyrazole Scaffold

The regioselective methylation of the pyrazole ring is a critical step in the synthesis of the target compound. The pyrazole nucleus contains two adjacent nitrogen atoms, and their similar reactivity can lead to the formation of a mixture of N1 and N2 regioisomers. nih.gov Achieving high selectivity for the N1-methylated product is therefore a significant synthetic challenge. nih.gov

Traditional methylating agents such as methyl halides and dimethyl sulfate (B86663) often result in poor selectivity. nih.gov To address this, methodologies employing sterically bulky α-halomethylsilanes as masked methylating reagents have been developed. These reagents significantly enhance the selectivity of N-alkylation by sterically hindering the N2-alkylation pathway. Subsequent protodesilylation under mild conditions, using a fluoride (B91410) source and water, yields the desired N1-methyl pyrazole. nih.govresearchgate.netnih.gov This method has demonstrated high selectivities, ranging from 92:8 to greater than 99:1 for the N1 isomer, across a variety of pyrazole substrates. nih.govresearchgate.netnih.gov

Another strategy involves the direct methylation of a pre-functionalized pyrazole. For instance, N-methylation of 4-substituted-3,5-dinitropyrazole derivatives has been shown to proceed efficiently and can enhance the thermal stability of the resulting compounds. mdpi.com The reaction can be carried out using dimethyl sulphate, with the precipitate of the N-methylated product being collected after pouring the reaction mixture into water. mdpi.com

The choice of methylating agent and reaction conditions can significantly influence the regiochemical outcome. Studies on polyfluoroalkyl-substituted pyrazoles have shown that methylation under basic conditions tends to favor the formation of 3-RF-pyrazoles, while the use of dimethyl sulfate in the absence of a base predominantly yields 5-RF-pyrazoles. nih.govyale.edu

Table 1: Comparison of Reagents for N-Methylation of Pyrazoles

| Reagent | Selectivity (N1:N2) | Conditions | Reference |

|---|---|---|---|

| Methyl Halides/Dimethyl Sulfate | Poor | Traditional | nih.gov |

| α-Halomethylsilanes | 92:8 to >99:1 | Two-step (alkylation, protodesilylation) | nih.govresearchgate.netnih.gov |

Formation of the Methylamine (B109427) Linker and Amine Derivatization

The construction of the methylamine linker connecting the pyrazole and oxetane moieties is a pivotal step in the synthesis. Reductive amination and aza-Michael addition are two prominent strategies to achieve this transformation.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines. nih.gov This reaction typically involves the reaction of a carbonyl compound, in this case, 1-methyl-1H-pyrazole-4-carbaldehyde, with an amine, oxetan-3-amine, to form an imine intermediate, which is then reduced in situ to the desired secondary amine. mdpi.comacs.org

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity. mdpi.com The reaction is often carried out in a suitable solvent such as dichloroethane. mdpi.com One-pot procedures are highly efficient as they avoid the isolation of the intermediate imine. acs.org

The scope of reductive amination is broad, and it has been successfully applied to the synthesis of various pyrazole derivatives. For instance, the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes with various primary and secondary amines has been reported to proceed in good yields. mdpi.com Similarly, an efficient one-pot, two-step synthesis of a 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been achieved through a solvent-free condensation followed by reduction with sodium borohydride. acs.org

Table 2: Key Reagents in Reductive Amination for Pyrazole Derivatives

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Reference |

|---|---|---|---|---|

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary/Secondary Amines | Sodium triacetoxyborohydride | Dichloroethane | mdpi.com |

The aza-Michael addition is another powerful tool for constructing C-N bonds. beilstein-journals.orgresearchgate.netbeilstein-journals.org This reaction involves the conjugate addition of a nitrogen nucleophile, such as a pyrazole, to an α,β-unsaturated carbonyl compound. acs.org In the context of synthesizing amino-oxetane derivatives, this strategy can be employed by reacting a pyrazole with an appropriately functionalized oxetane acceptor.

For example, a general approach for the preparation of new heterocyclic amino acid-like building blocks containing oxetane rings involves the aza-Michael addition of heterocyclic amines to methyl 2-(oxetan-3-ylidene)acetate. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction is a versatile method for creating highly functionalized organic compounds. beilstein-journals.orgresearchgate.netbeilstein-journals.org The development of efficient methods for the direct aza-Michael addition of pyrazoles to various Michael acceptors has been a focus of research, with base-catalyzed reactions being a common approach. acs.org

Stereochemical Control and Enantioselective Synthesis of N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine Derivatives

The oxetane ring in the target molecule contains a stereocenter at the C3 position, making stereochemical control a crucial aspect of the synthesis, particularly for applications in medicinal chemistry where enantiopurity is often a requirement. Enantioselective synthesis of chiral oxetane derivatives can be achieved through various strategies. researchgate.net

One approach involves the enantioselective ring-opening of meso-oxetanes. Catalytic enantioselective ring-opening of 3-substituted oxetanes using nucleophiles like 2-mercaptobenzothiazoles in the presence of a chiral phosphoric acid catalyst has been shown to produce products with excellent enantioselectivities. researchgate.net Another method is the intramolecular enantioselective ring-opening of 3-substituted and 3,3-disubstituted oxetanes catalyzed by a Co–salen complex. researchgate.net

Biocatalysis offers a promising avenue for the enantioselective formation of chiral oxetanes. Halohydrin dehalogenases have been engineered to catalyze the enantioselective formation and ring-opening of oxetanes, providing access to both enantiomers of chiral oxetanes and a variety of chiral γ-substituted alcohols with high enantiomeric excess. pharmablock.comnih.gov

The asymmetric synthesis of 2-substituted oxetan-3-ones can be achieved via the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with various electrophiles. researchgate.net Hydrolysis of the resulting hydrazones provides the 2-substituted oxetan-3-ones without significant racemization. researchgate.net Furthermore, iridium-catalyzed C-C bond-forming transfer hydrogenation allows for the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. mdpi.com

Emerging Methodologies and Synthetic Challenges for Accessing the Compound Class

The synthesis of this compound and its analogues presents several challenges, including achieving high regioselectivity in pyrazole methylation and controlling stereochemistry at the oxetane ring. nih.gov The inherent ring strain of the oxetane moiety can also pose difficulties during its formation via intramolecular cyclization.

Emerging methodologies aim to address these challenges by developing more efficient and selective reactions. The use of flow chemistry, biocatalysis, and novel catalytic systems are becoming increasingly important in the synthesis of complex heterocyclic compounds. For instance, pyrazole-containing drugs are increasingly present in drug discovery pipelines, driving the development of novel synthetic routes. researchgate.net

One of the key challenges is the potential for side reactions during the synthesis. For example, in routes involving SEM-protected intermediates, deprotection can be problematic, leading to the formation of undesired byproducts. The development of robust and high-yielding synthetic protocols that are amenable to scale-up is an ongoing area of research.

Multi-component reactions are also emerging as a powerful strategy for the efficient synthesis of complex pyrazole derivatives. mdpi.com These reactions allow for the construction of multiple bonds in a single operation, often with high atom economy and reduced waste.

Computational and Theoretical Investigations of N 1 Methyl 1h Pyrazol 4 Yl Methyl Oxetan 3 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine, Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly insightful.

Density Functional Theory (DFT) Calculations for Activation Energy Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the activation energies of chemical reactions, providing insights into reaction mechanisms and kinetics. While specific activation energy calculations for reactions involving this compound have not been reported, studies on similar pyrazole (B372694) derivatives highlight the utility of this approach. For instance, DFT calculations have been used to determine the thermochemical aspects and stability of various pyrazole compounds. nih.gov

In a general sense, DFT calculations for a molecule like this compound would involve optimizing the geometry of the reactant, any transition states, and the product. The energy difference between the reactant and the transition state would yield the activation energy. Different functionals and basis sets, such as B3LYP/6-311G(d,p), are commonly used for such calculations to ensure accuracy. mdpi.com

Table 1: Representative DFT-Calculated Parameters for a Pyrazole Derivative

| Parameter | Calculated Value | Method/Basis Set |

| Total Energy | Varies (e.g., in Hartrees) | B3LYP/6-311G(d,p) |

| Dipole Moment | Varies (e.g., in Debye) | B3LYP/6-311G(d,p) |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemscene.com The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For a molecule such as this compound, the HOMO is expected to be localized on the electron-rich regions, likely the nitrogen atoms of the pyrazole ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the more electron-deficient areas of the molecule, representing the sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap is 5.0452 eV, suggesting significant stability. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Analog

| Molecular Orbital | Energy (eV) |

| HOMO | (Typical range: -5 to -7 eV) |

| LUMO | (Typical range: -1 to -3 eV) |

| HOMO-LUMO Gap (ΔE) | (Typical range: 2 to 6 eV) |

Note: These are representative energy ranges for organic molecules and would be specific for the title compound upon calculation.

Conformational Analysis and Energetic Landscapes of the Compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers for their interconversion.

The key rotatable bonds in this molecule are the C-N bond connecting the methylpyrazolyl group to the oxetane (B1205548) ring and the C-C and C-O bonds within the oxetane ring itself. The oxetane ring can adopt a puckered conformation, and the orientation of the amine group can be either axial or equatorial. Similarly, the methylpyrazolyl group can rotate relative to the rest of the molecule.

Computational studies on molecules with similar structural motifs, such as 3-methyltetrahydro-1,3-oxazine, have revealed multiple energy minima corresponding to different chair and twist conformations, with calculable energy differences between them. researchgate.net A similar approach for this compound would likely reveal several low-energy conformers, with the most stable one being the global minimum on the potential energy surface.

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein or enzyme.

Docking studies on various pyrazole derivatives have demonstrated their potential to bind to a range of biological targets. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been docked into the active site of cyclin-dependent kinase 2 (CDK2) to understand their potential as anticancer agents. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

For this compound, the nitrogen atoms of the pyrazole ring, the oxygen atom of the oxetane ring, and the nitrogen of the amine group could all act as hydrogen bond acceptors or donors, facilitating strong interactions with a receptor. The methyl group and the hydrocarbon backbone would contribute to hydrophobic interactions.

Table 3: Example of Molecular Docking Results for a Pyrazole-Based Ligand

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | (Typical range: -7 to -10) | (e.g., LEU83, LYS33, GLN131) |

Note: The specific binding energy and interacting residues would depend on the protein target and the docking software used.

Prediction of Spectroscopic Properties from Computational Data

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule.

Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data. For instance, in a study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to assign the N-H and aromatic ring stretching frequencies observed in the experimental IR spectrum. mdpi.com

Table 4: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy Type | Predicted Feature |

| ¹H NMR | Chemical shifts for pyrazole, methyl, methylene (B1212753), and amine protons |

| ¹³C NMR | Chemical shifts for all unique carbon atoms |

| IR | Vibrational frequencies for N-H, C-H, C-N, and C-O stretching modes |

Note: The precise values for these spectroscopic features would be obtained from specific computational calculations for the title compound.

Role of the N 1 Methyl 1h Pyrazol 4 Yl Methyl Oxetan 3 Amine Scaffold in Contemporary Chemical Biology Research

Strategic Use of Oxetane (B1205548) Motifs as Bioisosteres in Molecular Design

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a position of academic curiosity to become a valuable and frequently employed motif in contemporary drug discovery. acs.org Its utility stems from its unique combination of properties, including small size, polarity, and a distinct three-dimensional structure. These features make it an attractive non-classical bioisostere for common functional groups, allowing chemists to fine-tune the properties of bioactive molecules.

Oxetane as a Replacement for Gem-Dimethyl and Carbonyl Groups

One of the most influential applications of the oxetane motif is as a bioisosteric replacement for the gem-dimethyl group and the carbonyl group. nih.govrsc.org The substitution of a gem-dimethyl group, often incorporated to block metabolic oxidation at a specific position, with an oxetane ring can offer several advantages. While sterically similar, the oxetane is significantly more polar and less lipophilic. nih.gov This exchange can lead to substantial improvements in aqueous solubility and a reduction in the metabolic degradation rate without sacrificing the steric bulk needed for biological activity. nih.gov

As a carbonyl surrogate, the oxetane ring presents a similar spatial arrangement of lone-pair electrons and comparable hydrogen bond accepting capabilities, a crucial feature for molecular recognition at biological targets. nih.gov However, unlike ketones or amides, oxetanes are chemically and metabolically more stable, being resistant to enzymatic attack and the epimerization of adjacent stereocenters. acs.org This stability makes 3-amino-oxetanes attractive as peptidomimetics, where they can replace amide bonds to improve the pharmacokinetic profile of peptide-based drugs. mdpi.com

Below is a table comparing the general properties of oxetane as a bioisostere.

| Functional Group | Replacement Motif | Key Physicochemical Changes |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases polarity, improves aqueous solubility, reduces lipophilicity, can enhance metabolic stability. nih.govnih.gov |

| Carbonyl (Ketone, Amide) | 3-Substituted Oxetane | Maintains hydrogen bond acceptor capacity, increases metabolic and chemical stability, enhances three-dimensionality. acs.orgnih.gov |

Influence on General Molecular Properties (e.g., dipole moment, hydrogen bonding characteristics)

Furthermore, the electronegative oxygen atom exerts a strong inductive electron-withdrawing effect. rsc.org This effect can be used to modulate the properties of nearby functional groups. For instance, placing an oxetane ring adjacent to an amine group can significantly decrease the amine's basicity (pKa), which can be advantageous for optimizing a drug candidate's absorption and distribution properties. rsc.org The introduction of this small, polar heterocycle is a modern strategy to increase the sp³ character of a molecule, moving away from flat, aromatic structures towards more three-dimensional architectures that can offer improved target selectivity and novelty. mdpi.com

Pyrazole (B372694) as a Privileged Scaffold in Heterocyclic Chemical Biology

The pyrazole ring, a five-membered diazole heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdc-berlin.deresearchgate.net This designation is due to its frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs. acs.orgnih.gov The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in modern drug discovery. rsc.org

The versatility of the pyrazole scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and π-stacking. Its synthetic tractability allows for the facile introduction of diverse substituents at multiple positions, enabling chemists to systematically explore the structure-activity relationship (SAR) of a compound series. nih.gov This adaptability has led to the development of pyrazole-containing drugs for a wide range of diseases.

The table below lists several examples of FDA-approved drugs that feature a pyrazole core, highlighting the scaffold's therapeutic importance. acs.orgnih.govrsc.org

| Drug Name | Therapeutic Area |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) |

| Apixaban | Anticoagulant (Factor Xa inhibitor) |

| Rimonabant | Anti-obesity (CB1 receptor antagonist) |

| Ruxolitinib | Anticancer (JAK1/2 inhibitor) |

| Crizotinib | Anticancer (ALK/ROS1 inhibitor) |

Design Principles for Oxetane-Pyrazole Hybrid Scaffolds in Chemical Probes

The design of hybrid molecules, such as N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine, is guided by the principle of molecular hybridization. This strategy involves combining two or more distinct pharmacophoric units to create a new entity with potentially synergistic or improved properties. nih.gov In this specific scaffold, the design principles focus on leveraging the complementary strengths of the oxetane and pyrazole motifs.

Modulation of Physicochemical Properties : The oxetane moiety is incorporated primarily to fine-tune the molecule's drug-like properties. Its role is to enhance aqueous solubility, improve metabolic stability, and increase the three-dimensional character of the compound, which can lead to better target engagement and selectivity. acs.org

Bioactivity from the Privileged Scaffold : The 1-methyl-pyrazole fragment serves as the core bioactive component. As a well-established privileged scaffold, it provides a proven framework for interacting with a wide range of biological targets. mdpi.com The substitution pattern on the pyrazole can be systematically varied to optimize potency and selectivity for a specific protein target.

Bioisosteric Replacement and Scaffold Hopping : The creation of such hybrids is an application of bioisosteric replacement and scaffold hopping strategies. mdc-berlin.deresearchgate.net Chemists can replace a less desirable group in a known bioactive molecule with the oxetane-pyrazole scaffold to overcome issues like poor pharmacokinetics or to explore new intellectual property space. For example, the pyrazole carboxamide in the drug Rimonabant has been the subject of bioisosteric replacement studies to generate new compounds. rsc.org

Applications as Building Blocks and Precursors in Complex Organic Synthesis

The this compound scaffold is not only a target for biological evaluation but also a versatile building block for the synthesis of more complex molecules. Both the oxetane and pyrazole components offer reactive handles that can be elaborated through various synthetic transformations.

The primary amine on the oxetane ring is a key functional group for further derivatization. It can readily participate in reactions such as amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides, allowing for the attachment of a wide variety of substituents to probe SAR. The synthesis of novel amino acid derivatives containing oxetane rings has been demonstrated, showcasing their utility as precursors. mdpi.comresearchgate.net

Similarly, the pyrazole ring, while relatively stable, can be functionalized. The synthesis of various substituted pyrazoles is a mature field of chemistry, providing access to diverse precursors. mdpi.com While the 1-methyl and 4-methylene positions are occupied in the parent scaffold, the remaining C-H bonds on the pyrazole ring could potentially be targeted for late-stage functionalization, further expanding molecular diversity. The development of synthetic methods for pyrazole-based hybrids is an active area of research, with applications in creating libraries of compounds for screening. nih.govmdpi.comnih.gov The combination of these two valuable motifs in a single, readily available building block offers a streamlined route to novel and complex chemical structures for drug discovery and chemical biology.

Future Research Directions and Emerging Opportunities for N 1 Methyl 1h Pyrazol 4 Yl Methyl Oxetan 3 Amine Research

Innovation in Synthetic Methodologies for Stereoselective and High-Throughput Access to Derivatives

The exploration of the vast chemical space surrounding the N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine scaffold hinges on the development of advanced synthetic methods. mdpi.com Current strategies often rely on classical cyclocondensation reactions for the pyrazole (B372694) core and Williamson etherification for the oxetane (B1205548) ring. mdpi.comacs.org Future innovations should target efficiency, stereocontrol, and diversification.

Stereoselective Synthesis: The chirality of substituents on the oxetane ring can significantly influence biological activity. Future synthetic efforts should focus on enantioselective methods. This could involve the use of chiral catalysts for asymmetric cycloadditions or kinetic resolutions of racemic intermediates. acs.orgbeilstein-journals.org Methodologies like the Paternò–Büchi reaction, when rendered enantioselective through chiral photocatalysts, present a promising route to functionalized oxetanes that can be converted to the desired amine. beilstein-journals.org

High-Throughput Synthesis: To rapidly generate libraries of derivatives for screening, high-throughput and automated synthesis techniques are essential. nih.gov Flow chemistry, for instance, offers a safer, more efficient, and scalable alternative to traditional batch synthesis, particularly for handling potentially hazardous reagents like hydrazines used in pyrazole synthesis. nih.gov Solid-phase synthesis is another powerful technique that can be adapted for creating diverse libraries by immobilizing a common intermediate on a resin and treating it with a variety of building blocks. acs.org

| Methodology | Key Advantage | Potential Application |

|---|---|---|

| Enantioselective Catalysis | Access to single enantiomers, crucial for potency and safety. | Synthesis of stereodefined 3-substituted oxetane precursors. acs.org |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Automated synthesis of pyrazole building blocks from hydrazine (B178648) precursors. nih.gov |

| Multicomponent Reactions (MCRs) | High efficiency and molecular diversity from simple starting materials. rsc.orgnih.gov | One-pot synthesis of highly functionalized pyrazole-oxetane derivatives. nih.gov |

| Photoredox Catalysis | Mild reaction conditions and novel bond formations. | Late-stage functionalization of the pyrazole or oxetane rings. |

Advanced Studies in Reaction Mechanism Elucidation for Novel Transformations

A profound understanding of the reactivity of the this compound scaffold is critical for designing novel transformations and predicting reaction outcomes. The strained four-membered oxetane ring is susceptible to ring-opening reactions, which can be either a desired pathway for further functionalization or an unwanted side reaction. researchgate.netmagtech.com.cn

Future research should focus on elucidating the mechanisms of these ring-opening reactions under various conditions (acidic, basic, Lewis acidic, radical). researchgate.netmagtech.com.cnresearchgate.net This can be achieved through a combination of kinetic studies, isotopic labeling, and computational modeling. For example, density functional theory (DFT) calculations can predict activation energies for different pathways, helping to rationalize the regioselectivity of nucleophilic attack on the oxetane ring. nih.govdigitellinc.com Understanding these mechanisms will enable chemists to selectively cleave the C-O bonds to generate valuable 1,3-difunctionalized acyclic structures. researchgate.net

Development of Predictive Computational Models for Scaffold Optimization

Computational chemistry and machine learning are becoming indispensable tools for accelerating drug discovery. nih.goveurasianjournals.com For the this compound scaffold, developing predictive models can guide the design of derivatives with optimized properties, thereby reducing the time and cost of synthesis and testing. arxiv.org

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of synthesized derivatives with their biological activities, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

Pharmacophore Modeling and Molecular Docking: These structure-based methods use the 3D structure of a biological target to predict how a ligand will bind. nih.gov This can guide the design of derivatives with improved binding affinity and selectivity.

Scaffold Hopping Algorithms: Computational techniques can identify novel core structures (scaffolds) that mimic the shape and pharmacophoric features of the pyrazole-oxetane core but possess different chemical compositions. researchgate.nettandfonline.com This can lead to the discovery of new intellectual property and compounds with improved drug-like properties. tandfonline.com

| Modeling Technique | Objective | Predicted Outcome |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. | Potency, selectivity. nih.gov |

| Molecular Docking | Simulate the binding of a molecule to a target protein. | Binding affinity, binding mode. eurasianjournals.com |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Binding stability, conformational changes. eurasianjournals.com |

| Scaffold Hopping | Identify structurally novel compounds with similar activity. tandfonline.com | New chemical series with potentially better properties. researchgate.net |

Expanding the Scope of Chemical Applications and Tool Compound Development

While the primary focus may be on medicinal chemistry, the unique properties of the this compound scaffold lend it to broader applications. The development of specialized "tool compounds" is crucial for probing biological systems and validating therapeutic targets.

Chemical Probes: Derivatives can be synthesized with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These chemical probes are invaluable for identifying the cellular targets of bioactive compounds (target deconvolution) and studying their localization and trafficking within cells.

Bioisosteric Replacement: The 3-amino-oxetane motif has been explored as a bioisostere for the commonly found benzamide (B126) functional group. digitellinc.comresearchgate.netnih.gov Further studies could systematically evaluate the replacement of other common groups (e.g., gem-dimethyl, carbonyl) with the pyrazole-oxetane scaffold to improve properties like solubility, metabolic stability, and cell permeability. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Substitution reactions using sodium hydride (NaH) in dimethylformamide (DMF) to functionalize the pyrazole ring.

- Step 2 : Coupling reactions with oxetan-3-amine derivatives under palladium or copper catalysis (e.g., cesium carbonate and copper(I) bromide at 35°C for 48 hours) .

- Key Conditions : Solvent choice (e.g., DMSO or DMF), temperature (35–80°C), and catalyst selection critically impact yield. For instance, copper(I) bromide in DMSO at 35°C yielded 17.9% in a model reaction .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | NaH/DMF, 80°C | 65% | >95% |

| 2 | CuBr/Cs₂CO₃, 35°C | 17.9% | 90% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm structural assignments (e.g., δ 8.87 ppm for pyrazole protons in CDCl₃) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 215 [M+H]) .

- IR Spectroscopy : Peaks at ~3298 cm indicate amine stretching .

- Best Practices : Combine multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors due to pyrazole-oxetane motifs .

- Receptor Modulation : Potential interactions with G-protein-coupled receptors (GPCRs) in oncology studies .

- Case Study : Structural analogs showed IC₅₀ values <1 µM against cancer cell lines in MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodology :

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to address twinning or disorder in crystal structures. Cross-validate with spectroscopic data .

- Data Reconciliation : If NMR and HRMS conflict (e.g., unexpected peaks), re-isolate the compound and repeat under inert conditions to rule out degradation .

- Example : A study reported discrepancies in melting points (104–107°C vs. literature 110°C), resolved by re-crystallization from ethyl acetate/hexane .

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets?

- Methodology :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs.

- Molecular Dynamics (MD) Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) .

- Case Study : Pyrazole derivatives exhibited competitive inhibition with ATP in kinase assays, confirmed by X-ray co-crystallography .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodology :

- Catalyst Screening : Replace Cu(I) with Pd(0) catalysts for higher turnover in coupling reactions .

- Solvent Optimization : Switch from DMSO to THF or acetonitrile to enhance reaction homogeneity.

- Process Analytics : Use inline FTIR or HPLC monitoring to identify bottlenecks (e.g., intermediate degradation) .

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 60 | 35% → 52% |

| CuBr | DMSO | 35 | 17.9% (baseline) |

Q. What structural modifications of N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine enhance its pharmacological properties?

- Methodology :

- SAR Studies : Introduce fluorinated groups (e.g., -CF₃) to improve metabolic stability .

- Bioisosteric Replacement : Replace oxetane with tetrahydrofuran (THF) to modulate lipophilicity .

- Data Table :

| Derivative | LogP | IC₅₀ (µM) | Half-life (h) |

|---|---|---|---|

| Parent Compound | 1.2 | 2.3 | 4.5 |

| CF₃-Substituted | 1.8 | 0.9 | 8.2 |

| THF Analog | 0.9 | 3.1 | 3.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.